Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can be achieved by employing green chemistry principles, such as using environmentally friendly solvents and catalysts, and by scaling up the reaction conditions to industrial levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the G2/M phase of the cell cycle . It also interacts with various enzymes and receptors, inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness
Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of a quinoxaline core with a thiophene moiety and a 4-fluorophenylsulfonyl group. This unique structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21FN4O4S2 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN4O4S2/c1-4-32-23(29)19-13(2)14(3)33-22(19)27-20-21(26-18-8-6-5-7-17(18)25-20)28-34(30,31)16-11-9-15(24)10-12-16/h5-12H,4H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
NTDYNLZYJKGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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